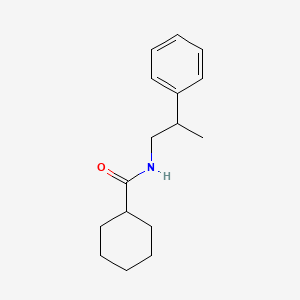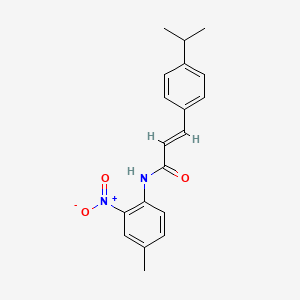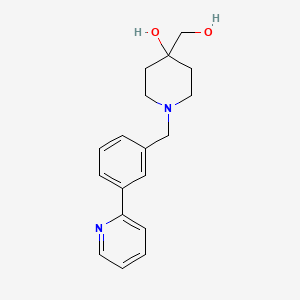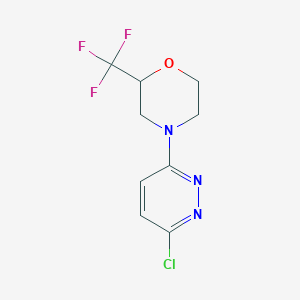![molecular formula C21H27NO B5494987 N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has a mechanism of action that is different from other known inhibitors. In 1.0]trideca-4,8-diene-13-carboxamide.
Scientific Research Applications
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the oncogenic transcription factor c-Myc, which is overexpressed in many cancers. It has also been studied as a potential inhibitor of the protein-protein interaction between the transcription factor STAT3 and its coactivator CBP, which is involved in the development of various cancers and inflammatory diseases.
Mechanism of Action
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has a unique mechanism of action that involves binding to the bromodomain of the transcription factor c-Myc or the coactivator CBP. This binding inhibits the interaction between c-Myc and its target genes or between STAT3 and CBP, leading to the downregulation of oncogenic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in lab experiments is its specificity for c-Myc or STAT3/CBP interaction, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One direction is the development of more potent and selective inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers and inflammatory diseases. Finally, the study of the mechanism of action of this compound and its interaction with other proteins can provide insights into the regulation of oncogenic pathways and the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a novel small molecule inhibitor that has shown potential in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising target for further study. The future directions of research on this compound can lead to the development of new treatments for cancer and inflammatory diseases.
Synthesis Methods
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methylphenylboronic acid with 3-bromo-4,8-diene-13-carboxylic acid. The second intermediate is prepared by reacting bicyclo[10.1.0]trideca-4,8-diene with lithium diisopropylamide. The final product is obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.
properties
IUPAC Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-16-12-14-17(15-13-16)22-21(23)20-18-10-8-6-4-2-3-5-7-9-11-19(18)20/h4-7,12-15,18-20H,2-3,8-11H2,1H3,(H,22,23)/b6-4-,7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCFTZKGNRILD-XGXWUAJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)



![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)